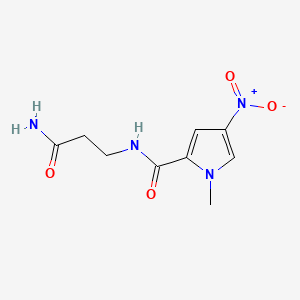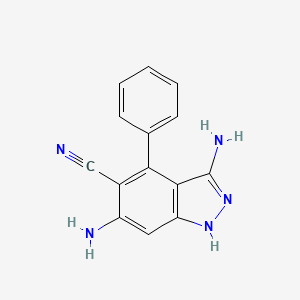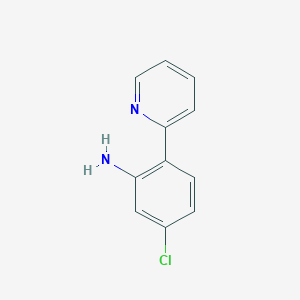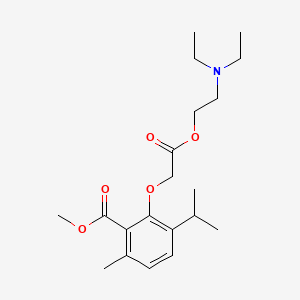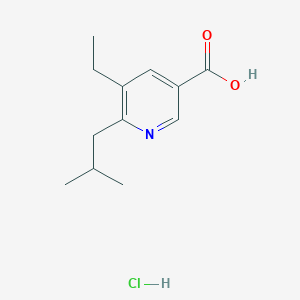
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid structure, along with a hydrochloride salt form. Nicotinic acid derivatives are known for their diverse applications in medicinal chemistry, particularly in the treatment of various metabolic disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride typically involves multi-step organic reactions. One common method is the alkylation of nicotinic acid derivatives. The process may involve:
Alkylation: Introduction of ethyl and isobutyl groups to the nicotinic acid core.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nicotinic acid derivatives often involves large-scale chemical processes. The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial method for producing nicotinic acid . This process is adapted to introduce specific alkyl groups and convert the product to its hydrochloride form.
化学反応の分析
Types of Reactions
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives with modified functional groups, which can be further utilized in medicinal chemistry.
科学的研究の応用
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride involves its interaction with nicotinic acid receptors. It acts by modulating the activity of enzymes involved in lipid metabolism, leading to changes in the levels of lipids in the blood. This compound may also influence various signaling pathways related to inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Niacinamide: Another form of vitamin B3, used in skincare and metabolic treatments.
6-Methyl-nicotinic Acid: A derivative with a methyl group instead of ethyl and isobutyl groups.
Uniqueness
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is unique due to its specific alkyl substitutions, which may confer distinct pharmacological properties compared to other nicotinic acid derivatives. These modifications can affect its solubility, bioavailability, and interaction with biological targets .
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
5-ethyl-6-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-9-6-10(12(14)15)7-13-11(9)5-8(2)3;/h6-8H,4-5H2,1-3H3,(H,14,15);1H |
InChIキー |
XQSBVEMJNOECAO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

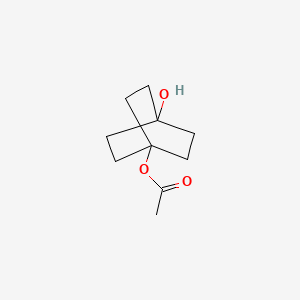
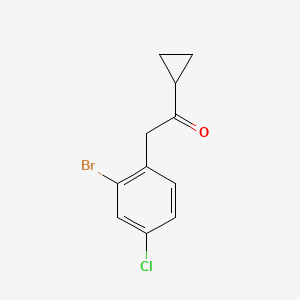
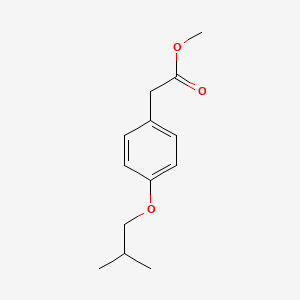
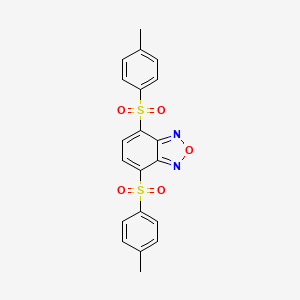
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
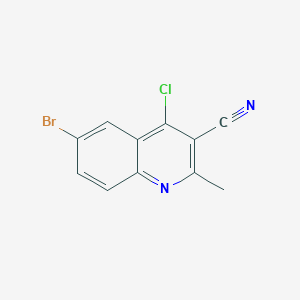
![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
